4-(Methylamino)benzene-1,3-dicarboxylic acid
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Overview
Description
1,3-Benzenedicarboxylicacid, 4-(methylamino)- is a chemical compound with the molecular formula C9H9NO4 It is a derivative of benzenedicarboxylic acid, where one of the carboxyl groups is substituted with a methylamino group
Preparation Methods
The synthesis of 1,3-Benzenedicarboxylicacid, 4-(methylamino)- typically involves the reaction of 1,3-benzenedicarboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to achieve higher yields and purity.
Chemical Reactions Analysis
1,3-Benzenedicarboxylicacid, 4-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Benzenedicarboxylicacid, 4-(methylamino)- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: This compound can be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylicacid, 4-(methylamino)- involves its interaction with specific molecular targets and pathways. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets involved depend on the specific application and context.
Comparison with Similar Compounds
1,3-Benzenedicarboxylicacid, 4-(methylamino)- can be compared with other similar compounds, such as:
1,3-Benzenedicarboxylic acid: The parent compound without the methylamino substitution.
4-Aminobenzoic acid: A similar compound with an amino group instead of a methylamino group.
Methyl 1,3-benzenedicarboxylate: A methyl ester derivative of 1,3-benzenedicarboxylic acid.
Properties
CAS No. |
779349-89-2 |
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Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
4-(methylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-10-7-3-2-5(8(11)12)4-6(7)9(13)14/h2-4,10H,1H3,(H,11,12)(H,13,14) |
InChI Key |
UWMMOZYVUBABMV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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